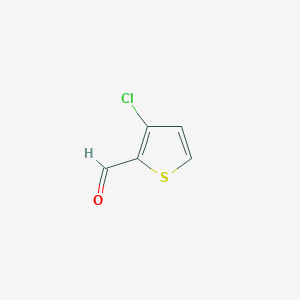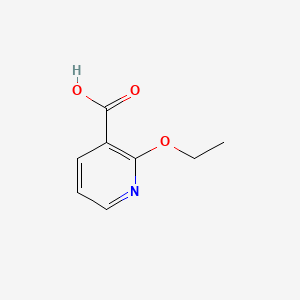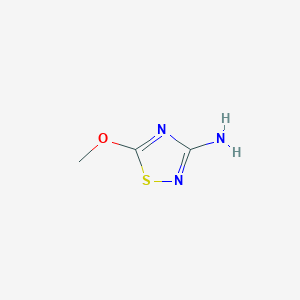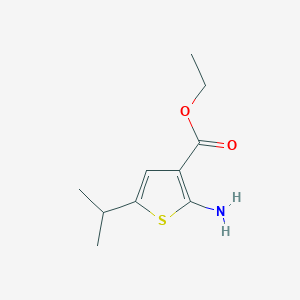
3-Methyl-3,4-dihydro-1H-chinoxalin-2-on
Übersicht
Beschreibung
3-Methyl-3,4-dihydro-1H-quinoxalin-2-one is a heterocyclic compound with the molecular formula C9H10N2O and a molecular weight of 162.193 g/mol . This compound belongs to the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of 3-methyl-3,4-dihydro-1H-quinoxalin-2-one consists of a quinoxaline ring system with a methyl group at the 3-position and a carbonyl group at the 2-position .
Wissenschaftliche Forschungsanwendungen
3-Methyl-3,4-dihydro-1H-quinoxalin-2-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antiviral and anti-inflammatory activities.
Medicine: Explored for its cytotoxic potential against leukemia cell lines.
Industry: Utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
Target of Action
It is noted that this compound can be used as novel anti-cancer agents , suggesting that its targets could be related to pathways involved in cancer progression.
Mode of Action
Given its potential use as an anti-cancer agent , it may interact with its targets to inhibit cell proliferation or induce apoptosis, common mechanisms of action for many anti-cancer drugs.
Biochemical Pathways
As a potential anti-cancer agent , it might affect pathways related to cell cycle regulation, apoptosis, or DNA repair.
Result of Action
Given its potential use as an anti-cancer agent , it might result in the inhibition of cancer cell proliferation or the induction of cancer cell death.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-3,4-dihydro-1H-quinoxalin-2-one can be achieved through various methods. One common approach involves the cyclization of o-phenylenediamine with α-keto acids or their derivatives . Another method includes the reaction of o-phenylenediamine with dialkyl acetylenedicarboxylates under solvent-free conditions . These reactions typically require mild conditions and can be carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of 3-methyl-3,4-dihydro-1H-quinoxalin-2-one may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-3,4-dihydro-1H-quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Substitution: The compound can undergo substitution reactions at the nitrogen atoms or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: 3-Methyl-3,4-dihydroquinoxalin-2-ol.
Substitution: Various substituted quinoxaline derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Quinoxalinol
- 1,4-Dimethylquinoxaline-2,3(1H,4H)-dione
- 2,3-Dihydroxyquinoxaline
- 3,4-Dihydro-2(1H)-quinoxalinone
Uniqueness
3-Methyl-3,4-dihydro-1H-quinoxalin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 3-position and carbonyl group at the 2-position contribute to its reactivity and potential therapeutic applications .
Eigenschaften
IUPAC Name |
3-methyl-3,4-dihydro-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-9(12)11-8-5-3-2-4-7(8)10-6/h2-6,10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAJCHFCYQOFGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377067 | |
| Record name | 3-Methyl-3,4-dihydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34070-68-3 | |
| Record name | 3-Methyl-3,4-dihydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















